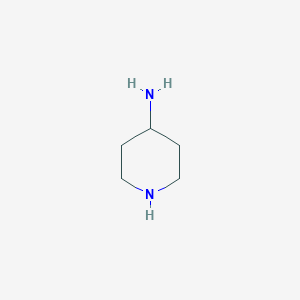

4-Aminopiperidine

説明

特性

IUPAC Name |

piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIIMDOZSUCSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329842 | |

| Record name | 4-Aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13035-19-3, 1219803-60-7 | |

| Record name | 4-Piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13035-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1219803-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidine is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules.[1][2] Its rigid piperidine (B6355638) core, coupled with a reactive primary amine, makes it an attractive scaffold for medicinal chemists. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental protocols for property determination, and an exploration of its role as a key intermediate in the development of therapeutic agents.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are foundational to its application in chemical synthesis and drug design. A summary of its key properties is presented below.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂ | [3] |

| Molecular Weight | 100.16 g/mol | [3] |

| Melting Point | 25 °C | [3] |

| Boiling Point | 65 °C at 18 mmHg | [3] |

| Density | 0.945 g/mL at 25 °C | |

| pKa (Predicted) | 10.37 ± 0.20 | [3] |

| Refractive Index (n20/D) | 1.4910 | |

| Appearance | White to light yellow or light orange powder or lump | [1][4] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and chloroform. |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate characterization of chemical compounds. This section outlines protocols for the determination of key properties of this compound and a common synthetic procedure.

Determination of Melting Point (General Protocol)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

A small, powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[5]

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus, typically with a heated oil bath or a metal block.[5][6]

-

The sample is heated slowly and evenly.[5]

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.[5] For a pure compound, this range is typically narrow.

Determination of Boiling Point (General Protocol)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Capillary Tube Method):

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]

-

The apparatus is heated, and as the liquid heats, air trapped in the capillary tube expands and escapes, forming bubbles.[7]

-

When the liquid's temperature exceeds its boiling point, a continuous stream of bubbles will emerge from the capillary tube.[8]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[7]

Determination of pKa by Potentiometric Titration

The pKa value is a measure of the acidity or basicity of a compound. For this compound, which has two basic nitrogen atoms, pKa values are critical for understanding its ionization state at physiological pH.

Methodology:

-

Preparation of Solutions: A standard solution of this compound is prepared in water or a suitable buffer. Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) are also prepared.

-

Calibration: The pH meter is calibrated using standard buffer solutions.

-

Titration: The this compound solution is placed in a beaker with a calibrated pH electrode and a stirrer. The titrant (strong acid) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.

Synthesis of this compound Derivatives via Reductive Amination

This compound is a common starting material for the synthesis of more complex molecules, often through reactions involving its primary amine. Reductive amination is a widely used method to introduce substituents at the 4-amino position.

General Methodology:

-

Reaction Setup: this compound (or its N-Boc protected form) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloroethane.

-

Addition of Carbonyl Compound: An aldehyde or ketone is added to the solution. The mixture is stirred to form an intermediate imine or enamine.

-

Addition of Reducing Agent: A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is added to the reaction mixture.

-

Reaction and Workup: The reaction is stirred at room temperature until completion. The reaction is then quenched, typically with an aqueous basic solution like sodium bicarbonate. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.

-

Purification: The crude product is purified, commonly by column chromatography, to yield the desired substituted this compound derivative.

Role in Drug Discovery and Development

This compound is not typically a pharmacologically active agent itself. Instead, its rigid piperidine scaffold serves as an excellent starting point for the synthesis of a diverse range of therapeutic agents.[1][2] The primary amine at the 4-position and the secondary amine within the piperidine ring provide two points for chemical modification, allowing for the creation of large and diverse chemical libraries.

Derivatives of this compound have shown a wide range of biological activities, including:

-

Antifungal Agents: By incorporating lipophilic side chains, this compound derivatives have been developed as potent antifungal agents that target ergosterol (B1671047) biosynthesis in fungi.[9]

-

Antiviral Agents: The this compound scaffold has been utilized to develop inhibitors of Hepatitis C Virus (HCV) assembly.[10]

-

Cancer Therapeutics: Derivatives have been synthesized as inhibitors of SMO/ERK dual pathways and as modulators of RAS signaling by activating the guanine (B1146940) nucleotide exchange factor SOS1.[][12]

-

N-type Calcium Channel Blockers: Modified this compound structures have been investigated as potential treatments for pain and neuropathic pain.[13]

-

Metabolism by Cytochrome P450s: Many drugs containing the this compound moiety are metabolized by cytochrome P450 enzymes, primarily through N-dealkylation. Understanding these metabolic pathways is crucial for drug design and predicting drug-drug interactions.[14][15]

Visualizations

Experimental Workflow for pKa Determination

Caption: Workflow for pKa Determination.

Role of this compound as a Synthetic Scaffold

Caption: this compound as a Synthetic Scaffold.

Conclusion

This compound is a cornerstone molecule in medicinal chemistry and drug development. Its well-defined physical and chemical properties, combined with its synthetic tractability, have enabled the creation of a multitude of compounds with significant therapeutic potential. This guide has provided a detailed overview of its core characteristics and the experimental methodologies used to determine them, offering a valuable resource for researchers and scientists working with this important chemical entity. The continued exploration of this compound and its derivatives promises to yield novel therapeutic agents for a wide range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 3. This compound CAS#: 13035-19-3 [amp.chemicalbook.com]

- 4. This compound | 13035-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and Optimization of a this compound Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and preliminary pharmacological evaluation of this compound derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of this compound Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Synthesis of 4-Aminopiperidine Derivatives from Isonipecotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown significant therapeutic potential, acting on a variety of targets including G-protein coupled receptors (GPCRs) and kinases. This technical guide provides an in-depth overview of a key synthetic route to this valuable building block, starting from readily available ethyl isonipecotate. Detailed experimental protocols for the core transformations, quantitative data summaries, and visualizations of relevant biological pathways are presented to aid researchers in the design and execution of synthetic strategies targeting novel this compound derivatives.

Core Synthetic Strategy: From Isonipecotate to this compound

The primary synthetic route detailed herein involves a multi-step sequence starting with the protection of the piperidine (B6355638) nitrogen of ethyl isonipecotate, followed by conversion of the ester to a primary amine via a carboxamide intermediate. The key transformations involve either a Curtius or a Hofmann rearrangement to achieve the C-N bond formation at the 4-position. A final deprotection step yields the versatile this compound core, which can be further derivatized.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Step 1: N-Protection of Ethyl Isonipecotate

The initial step involves the protection of the secondary amine of the piperidine ring to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.

Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

Reagents and Materials:

-

Ethyl isonipecotate (1.0 eq)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq)

-

Triethylamine (B128534) (TEA) (2.0 eq)

-

Ethyl acetate (B1210297) (AcOEt)

-

Deionized water

-

Brine

-

-

Procedure:

-

Dissolve ethyl isonipecotate (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (2.0 eq) to the solution.

-

Cool the reaction mixture to 5°C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in ethyl acetate over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by silica (B1680970) gel column chromatography if necessary.

-

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| Ethyl Isonipecotate | 1.0 | 157.21 |

| Di-tert-butyl dicarbonate | 1.1 | 218.25 |

| Triethylamine | 2.0 | 101.19 |

Table 1: Reagent quantities for N-Boc protection of ethyl isonipecotate.

Step 2: Conversion to N-Boc-Isonipecotamide

The protected ester is then converted to the corresponding primary amide. This is a crucial step for the subsequent Hofmann rearrangement.

Protocol: Synthesis of tert-Butyl 4-carbamoylpiperidine-1-carboxylate

-

Reagents and Materials:

-

Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq)

-

Ammonia (B1221849) (7N solution in methanol)

-

-

Procedure:

-

Dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in methanol in a sealed pressure vessel.

-

Add a 7N solution of ammonia in methanol.

-

Heat the mixture at 70-80°C for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude product can often be used in the next step without further purification. If necessary, recrystallization or silica gel chromatography can be performed.

-

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | 1.0 | 257.33 |

| Ammonia (in Methanol) | Excess | 17.03 |

Table 2: Reagent quantities for the amidation reaction.

Step 3a: Hofmann Rearrangement to N-Boc-4-aminopiperidine

The Hofmann rearrangement converts the primary amide to a primary amine with one less carbon atom. This is a direct method to obtain the desired this compound core.

Protocol: Synthesis of tert-Butyl piperidin-4-ylcarbamate via Hofmann Rearrangement

-

Reagents and Materials:

-

tert-Butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq)

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Dichloromethane (DCM) or Chloroform

-

-

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it to 0-5°C.

-

Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite (B1234621) in situ.

-

Add a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate in a suitable organic solvent (e.g., DCM) to the hypobromite solution.

-

Stir the reaction mixture at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

-

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| tert-Butyl 4-carbamoylpiperidine-1-carboxylate | 1.0 | 228.29 |

| Sodium Hydroxide | ~4.0 | 40.00 |

| Bromine | ~1.1 | 159.81 |

Table 3: Reagent quantities for the Hofmann rearrangement.

Step 3b: Curtius Rearrangement to N-Boc-4-aminopiperidine

As an alternative to the Hofmann rearrangement, the Curtius rearrangement provides a reliable method for converting a carboxylic acid (derived from the hydrolysis of the ester) to the corresponding amine.

Protocol: Synthesis of tert-Butyl piperidin-4-ylcarbamate via Curtius Rearrangement

-

Prerequisite: Hydrolysis of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate to 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid using a standard procedure (e.g., LiOH in THF/water).

-

Reagents and Materials:

-

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (B81097) (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.1 eq)

-

tert-Butanol (B103910) (t-BuOH)

-

Toluene

-

-

Procedure:

-

To a stirred solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

-

Carefully add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Add anhydrous tert-butanol (2.0-3.0 eq) to the mixture.

-

Heat the reaction to reflux (typically 80-110°C) and monitor the progress by TLC or LC-MS until the starting material is consumed.[1]

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.[1]

-

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | 1.0 | 229.27 |

| Diphenylphosphoryl azide (DPPA) | 1.1 | 275.24 |

| Triethylamine | 1.1 | 101.19 |

| tert-Butanol | 2.0-3.0 | 74.12 |

Table 4: Reagent quantities for the Curtius rearrangement.

Step 4: Deprotection of N-Boc-4-aminopiperidine

The final step in the synthesis of the core scaffold is the removal of the Boc protecting group to yield this compound.

Protocol: Synthesis of this compound

-

Reagents and Materials:

-

tert-Butyl piperidin-4-ylcarbamate (1.0 eq)

-

Hydrochloric acid (HCl) in 1,4-dioxane (B91453) (4M solution) or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

-

-

Procedure using HCl in Dioxane:

-

Dissolve tert-butyl piperidin-4-ylcarbamate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

The product, this compound dihydrochloride, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

-

Procedure using TFA:

-

Dissolve tert-butyl piperidin-4-ylcarbamate in dichloromethane.

-

Add trifluoroacetic acid (typically 5-10 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue is the trifluoroacetate (B77799) salt of this compound, which can be used directly or neutralized to obtain the free base.

-

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| tert-Butyl piperidin-4-ylcarbamate | 1.0 | 200.28 |

| HCl (in Dioxane) or TFA | Excess | 36.46 or 114.02 |

Table 5: Reagents for N-Boc deprotection.

Biological Relevance and Signaling Pathways

This compound derivatives have been identified as potent modulators of various biological targets. Understanding the signaling pathways they interact with is crucial for rational drug design and development.

Inhibition of HIV Entry via CCR5 Antagonism

Certain this compound derivatives act as C-C chemokine receptor type 5 (CCR5) antagonists, which is a key co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5, these antagonists induce a conformational change in the receptor, preventing its interaction with the viral envelope glycoprotein (B1211001) gp120. This blockade of the gp120-CCR5 interaction is a critical step in inhibiting viral fusion and entry.[2][3][4]

Caption: Mechanism of HIV entry inhibition by CCR5 antagonists.

Modulation of the Hedgehog and ERK Signaling Pathways

The Hedgehog (Hh) and Extracellular signal-regulated kinase (ERK) signaling pathways are critical in cell proliferation, differentiation, and survival. Their dysregulation is implicated in various cancers. Some this compound derivatives have been developed as inhibitors of these pathways.

The Hedgehog pathway is activated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors, which promote the expression of target genes involved in cell growth. Small molecule inhibitors can target SMO, preventing this cascade.[5][6][7][8]

Caption: Inhibition of the Hedgehog signaling pathway by SMO inhibitors.

The ERK pathway (also known as the Ras-Raf-MEK-ERK pathway) is a cascade of protein kinases that transmits signals from cell surface receptors to DNA in the nucleus. This pathway is often hyperactivated in cancer. Small molecule inhibitors can target key kinases in this pathway, such as MEK or ERK, to block downstream signaling and inhibit cell proliferation.[9][10][11][][13]

Caption: Inhibition of the ERK signaling pathway by small molecules.

This guide provides a foundational framework for the synthesis and understanding of this compound derivatives. The detailed protocols and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 6. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 7. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule Articles | Smolecule [smolecule.com]

- 11. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-Aminopiperidine Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystallographic analysis of 4-aminopiperidine salts, crucial scaffolds in medicinal chemistry. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This document outlines the experimental methodologies, presents key structural parameters, and visualizes the analytical workflow, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of Crystal Structure in Drug Development

The spatial arrangement of atoms and molecules within a crystal lattice dictates many of the bulk properties of a pharmaceutical solid. For this compound salts, which are prevalent in a variety of therapeutic agents, a thorough understanding of their crystal structures can inform:

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a drug substance is critical, as each polymorph can exhibit unique solubility, stability, and melting points.

-

Hygroscopicity: The propensity of a compound to absorb atmospheric moisture can be rationalized and potentially mitigated by analyzing its hydrogen bonding networks and crystal packing.

-

Mechanical Properties: The hardness, tabletability, and flowability of a powder are all influenced by the underlying crystal structure.

-

Structure-Based Drug Design: Precise knowledge of the conformation of the 4-aminopiperidinium cation and its interactions with counter-ions provides valuable insights for the design of next-generation therapeutics with improved efficacy and safety profiles.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the atomic-resolution structure of a crystalline material is single-crystal X-ray diffraction (SCXRD). The following protocol outlines the key steps involved in the structure determination of this compound salts.

2.1. Crystal Growth

High-quality single crystals are a prerequisite for successful SCXRD analysis. Common methods for growing crystals of this compound salts include:

-

Slow Evaporation: A saturated solution of the salt in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the salt is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the salt is less soluble). Slow diffusion of the precipitant vapor into the salt solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

2.2. Data Collection

Once a suitable crystal is selected and mounted on the diffractometer, X-ray diffraction data are collected.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

-

Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A modern area-detector diffractometer is used to collect a series of diffraction images (frames) as the crystal is rotated through a range of angles.

-

Data Integration and Scaling: The collected images are processed to determine the position and intensity of each diffraction spot. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled to produce a unique set of structure factor amplitudes.

2.3. Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice from the processed diffraction data.

-

Structure Solution: The phase information, which is lost during the diffraction experiment, is retrieved using direct methods or Patterson methods to generate an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental data using a least-squares minimization algorithm. The quality of the final model is assessed using metrics such as the R-factor and the goodness-of-fit.

Data Presentation: Crystallographic Parameters of a Representative 4-Aminopiperidinium Salt

| Parameter | 4-Aminopiperidinium Chloride (Illustrative Example) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 818.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor | < 0.05 |

Table 1: Illustrative Crystallographic Data for 4-Aminopiperidinium Chloride.

3.1. Conformational Analysis and Hydrogen Bonding

In the solid state, the 4-aminopiperidinium cation typically adopts a chair conformation. The orientation of the amino group (axial vs. equatorial) is a key conformational feature that can be influenced by the nature of the counter-ion and the hydrogen bonding network.

Hydrogen bonds play a critical role in stabilizing the crystal structures of this compound salts. The ammonium (B1175870) and amino groups of the cation act as hydrogen bond donors, while the counter-ion (e.g., chloride, bromide, carboxylate) acts as a hydrogen bond acceptor. The geometry of these hydrogen bonds (bond lengths and angles) provides valuable information about the strength and nature of the intermolecular interactions.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(1)-H···Cl | 0.92 | 2.25 | 3.15 | 165 |

| N(4)-H···Cl | 0.90 | 2.30 | 3.18 | 160 |

Table 2: Illustrative Hydrogen Bond Geometry for 4-Aminopiperidinium Chloride.

Visualizations: Workflows and Relationships

4.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a this compound salt using single-crystal X-ray diffraction.

4.2. Logical Relationship of Structural Analysis to Drug Development

The insights gained from crystal structure analysis directly impact various stages of the drug development pipeline.

Conclusion

The crystal structure analysis of this compound salts is an indispensable tool in modern drug discovery and development. By providing a detailed picture of the solid-state architecture, this technique enables the rational design of molecules with optimized properties and facilitates the development of robust and reliable pharmaceutical products. The methodologies and data presented in this guide offer a foundational understanding for researchers working with this important class of compounds.

The Lynchpin of Synthesis: An In-depth Technical Guide to the Reactivity of the Primary Amino Group in 4-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidine is a cornerstone building block in medicinal chemistry and drug development, prized for its versatile reactivity and its prevalence in a multitude of bioactive molecules.[1][2][3][4] This guide provides a comprehensive technical overview of the reactivity of the primary amino group at the C4 position, a key functional handle for molecular elaboration. Understanding the chemoselectivity and reactivity of this group is paramount for the efficient design and synthesis of novel therapeutics. This document details the fundamental aspects of its reactivity, including acylation, alkylation, arylation, and reductive amination, supported by experimental protocols and quantitative data to aid in reaction design and optimization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂N₂ | [5] |

| Molecular Weight | 100.16 g/mol | [5] |

| pKa (predicted) | 10.37 ± 0.20 | [5] |

| Melting Point | 25 °C | [5] |

| Boiling Point | 65 °C (18 mmHg) | [5] |

| Density | 0.945 g/mL at 25 °C | [5] |

Reactivity of the Primary Amino Group

The primary amino group of this compound is a potent nucleophile, readily participating in a variety of bond-forming reactions. Its reactivity can be modulated and controlled through the use of protecting groups on the piperidine (B6355638) nitrogen, enabling selective functionalization.

Acylation

The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form stable amide bonds. This reaction is fundamental in the synthesis of a wide array of pharmaceutical compounds.[6][7][8] To achieve regioselective acylation at the primary amine, it is often necessary to first protect the more nucleophilic secondary amine of the piperidine ring.

Experimental Protocol: Acylation of N-Boc-4-aminopiperidine with an Acid Chloride

This protocol describes the acylation of the primary amino group of commercially available N-Boc-4-aminopiperidine.

-

Materials:

-

N-Boc-4-aminopiperidine

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (B128534) (or other non-nucleophilic base)

-

Dichloromethane (DCM) or other aprotic solvent

-

-

Procedure:

-

Dissolve N-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-acylated product.

-

Logical Workflow for Selective Acylation:

References

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Buy this compound | 13035-19-3 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 13035-19-3 [chemicalbook.com]

- 6. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

The 4-Aminopiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a diverse array of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and the capacity for stereospecific substitutions, allow it to serve as a versatile building block in the design of therapeutic agents targeting a wide range of physiological pathways. This technical guide provides a comprehensive overview of the this compound scaffold, encompassing its synthesis, key biological activities, and its role in the development of clinically relevant drugs.

Synthetic Strategies

The synthesis of this compound derivatives is a well-established area of organic chemistry, with numerous methodologies developed to introduce a variety of substituents onto the piperidine (B6355638) ring and the amino group. A common and efficient approach involves the reductive amination of N-protected 4-piperidones.

A general synthetic workflow is outlined below:

Spectroscopic Data of 4-Aminopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-aminopiperidine, a crucial building block in medicinal chemistry. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.1 - 3.2 | m | Equatorial H at C2, C6 |

| ~2.6 - 2.7 | m | Axial H at C2, C6 |

| ~2.9 - 3.0 | m | H at C4 |

| ~1.8 - 1.9 | m | Equatorial H at C3, C5 |

| ~1.3 - 1.4 | m | Axial H at C3, C5 |

| ~1.5 (broad) | s | NH, NH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the amine proton signals is due to chemical exchange and quadrupole effects.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~49 | C4 |

| ~46 | C2, C6 |

| ~35 | C3, C5 |

Note: Carbon assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretching (primary amine and secondary amine) |

| 2940 - 2850 | Strong | C-H stretching (aliphatic) |

| 1590 | Medium | N-H bending (primary amine) |

| 1450 | Medium | C-H bending |

| 1130 | Medium | C-N stretching |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | High | [M - NH₃]⁺ |

| 56 | High | [C₃H₆N]⁺ |

| 43 | High | [C₂H₅N]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution if any particulate matter is present to avoid compromising the spectral quality.[2][3]

-

-

Instrument Parameters:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to simplify the spectrum and improve signal-to-noise.

-

Typical spectral widths are -2 to 12 ppm for ¹H and 0 to 220 ppm for ¹³C.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 for ¹H and 128 or more for ¹³C).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

-

Sample Preparation:

-

Ensure the ATR crystal is clean before use by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of neat this compound directly onto the ATR crystal, ensuring good contact.

-

-

Instrument Parameters:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

A typical resolution is 4 cm⁻¹, and 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Mass Spectrometry (MS)

Electron Ionization (EI) - MS

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.[4]

-

For direct infusion, further dilute the sample to the low µg/mL to ng/mL range.

-

-

Instrument Parameters:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Use a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30 to 200 amu.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, which is consistent with the molecular weight of this compound (100.16 g/mol ).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for this compound. Researchers are encouraged to consult the cited resources and their instrument-specific manuals for further details and advanced analytical techniques.

References

A Technical Guide to the Commercial Availability and Purity of 4-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopiperidine is a pivotal heterocyclic building block in the synthesis of a multitude of pharmaceutical compounds, including kinase inhibitors and antimalarial agents. Its structural integrity and purity are paramount to the successful development of safe and efficacious therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, details on its purity specifications, and robust analytical methodologies for its quality assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to source and qualify this compound for their research and development endeavors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with options for bulk and custom synthesis available upon request. When sourcing this reagent, it is crucial to consider not only the purity but also the available quantities and lead times to ensure a seamless supply chain for your research or manufacturing processes.

Below is a summary of representative commercial sources for this compound. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 561479 | Not Specified | 5 g, 25 g[1][2] |

| Thermo Scientific | AC137010050 | 95% | 5 g, 25 g[3][4] |

| TCI America | A1591 | >96.0% (GC) | 5 mL, 25 mL[5] |

| Chem-Impex | 43482 | ≥ 96% (GC) | 5 mL, 25 mL[6] |

| Santa Cruz Biotechnology | sc-239121 | Not Specified | Contact for details[7] |

| Global Chemie | Not Specified | 98% | Contact for details[8][9] |

Purity and Common Impurities

The purity of commercially available this compound is typically high, often exceeding 95% as determined by Gas Chromatography (GC).[3][5][6] However, the presence of impurities can significantly impact the outcome of chemical reactions and the pharmacological profile of the resulting compounds. A thorough understanding and control of the impurity profile are therefore critical.

Purity Specifications

The following table summarizes the typical purity specifications for this compound from various suppliers. It is important to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

| Supplier | Purity Specification | Analytical Method |

| TCI America | >96.0% | GC[5][10] |

| Chem-Impex | ≥ 96% | GC[6] |

| Thermo Scientific | 95% | Not Specified[3][4] |

| Global Chemie | 98% | Not Specified[8][9] |

Potential Impurities

Based on common synthetic routes for this compound, which often involve the reduction of a corresponding pyridine (B92270) derivative or the amination of a piperidone, potential impurities may include:

-

Starting Materials: Unreacted 4-chloropyridine, 4-hydroxypyridine, or piperidone derivatives.

-

Byproducts of Reduction: Incompletely reduced intermediates.

-

Solvents: Residual solvents from the synthesis and purification processes, such as dichloromethane (B109758), methanol, or ethanol.

-

Related Aminopyridines: Isomeric aminopyridines could be present as process-related impurities.

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC) for Purity Assay and Volatile Impurities

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for determining the purity of this compound and quantifying volatile impurities.

Instrumentation:

-

GC system equipped with an FID.

Chromatographic Conditions:

-

Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Inlet Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Reverse-Phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of non-volatile impurities, particularly starting materials and byproducts.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and identifying potential organic impurities.

Instrumentation:

-

400 MHz or higher NMR spectrometer.

Experimental Protocol:

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Procedure:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

-

Acquire a standard ¹H NMR spectrum.

-

-

Expected ¹H NMR Peaks (CDCl₃, approximate chemical shifts):

-

δ 2.9-3.1 (m, 2H)

-

δ 2.5-2.7 (m, 2H)

-

δ 1.7-1.9 (m, 2H)

-

δ 1.3-1.5 (m, 2H)

-

δ 1.2 (br s, 3H, NH and NH₂)

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a this compound sample.

Caption: Workflow for the Purity Analysis of this compound.

Conclusion

The commercial availability of high-purity this compound is essential for the advancement of pharmaceutical research and development. This guide has provided a detailed overview of its procurement, typical purity specifications, and robust analytical methods for quality control. By implementing the described experimental protocols, researchers can confidently assess the quality of their this compound, ensuring the reliability and reproducibility of their scientific findings. A thorough understanding of potential impurities and the application of orthogonal analytical techniques are critical for mitigating risks associated with reagent quality in the drug discovery and development pipeline.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. agilent.com [agilent.com]

- 3. 4-N-Boc-4-N-Methyl-aminopiperidine(108612-54-0) 1H NMR spectrum [chemicalbook.com]

- 4. Discovery and Optimization of a this compound Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. indiamart.com [indiamart.com]

- 10. This compound | 13035-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Navigating the Nuances of 4-Aminopiperidine: A Technical Guide to its Hygroscopic Nature and Storage

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Hygroscopic Properties and Optimal Storage of 4-Aminopiperidine.

Core Abstract: this compound, a pivotal building block in medicinal chemistry and pharmaceutical development, exhibits a notable hygroscopic nature that necessitates meticulous handling and storage protocols to maintain its chemical integrity and ensure experimental reproducibility. This technical guide provides a comprehensive overview of the hygroscopic characteristics of this compound, outlines detailed storage recommendations, and presents standardized experimental methodologies for assessing its moisture sensitivity. The information herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective management of this versatile compound.

Introduction to this compound and its Hygroscopic Profile

This compound is a cyclic amine that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents, including kinase inhibitors and antimalarials. Its utility is, however, intrinsically linked to its purity and stability, both of which can be compromised by its propensity to absorb moisture from the atmosphere. This hygroscopic nature, common to many amines, can lead to changes in physical state, such as clumping, and may catalyze chemical degradation, thereby impacting its reactivity and efficacy in downstream applications. Understanding and controlling the interaction of this compound with environmental moisture is paramount for its successful application in research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol |

| Appearance | Off-white to yellow powder or solid |

| Hygroscopicity | Hygroscopic |

| Storage Temperature | 2-8°C |

Recommended Storage and Handling Conditions

The hygroscopic and reactive nature of this compound mandates stringent storage and handling procedures to prevent moisture uptake and degradation.

3.1. Storage Conditions:

-

Container: Store in a tightly sealed, airtight container. Containers with high-density polyethylene (B3416737) (HDPE) or glass construction are recommended.[1]

-

Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere, such as nitrogen or argon, to displace moist air.

-

Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[2]

-

Environment: Avoid storage in areas with high humidity. The use of desiccants within a secondary containment, such as a desiccator cabinet, is a robust preventative measure.

3.2. Handling Procedures:

-

Minimize Exposure: Limit the exposure of the compound to the ambient atmosphere. Weighing and aliquoting should be performed as quickly as possible.

-

Inert Atmosphere Handling: For highly sensitive applications, handling in a glove box or glove bag under an inert atmosphere is the best practice.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

The following diagram illustrates a recommended workflow for handling hygroscopic compounds like this compound.

Experimental Protocol for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of this compound, Dynamic Vapor Sorption (DVS) is a highly effective and recommended technique.[1][][4][5] DVS measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[1][5]

4.1. Objective: To determine the moisture sorption and desorption isotherm of this compound and classify its hygroscopicity.

4.2. Materials and Equipment:

-

This compound sample

-

Dynamic Vapor Sorption (DVS) analyzer

-

Microbalance (integrated into the DVS system)

-

Nitrogen gas supply (for drying)

-

Deionized water (for humidity generation)

4.3. Methodology:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-15 mg) onto the DVS sample pan.

-

Initial Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

-

Sorption Phase: Sequentially increase the relative humidity in the sample chamber in predetermined steps (e.g., from 0% to 90% RH in 10% increments). At each RH step, allow the sample to equilibrate until the rate of mass change is below a specified threshold. The mass at each RH level is continuously recorded.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The amount of water absorbed at a specific RH (e.g., 80% RH) can be used to classify the hygroscopicity of the material.

The logical flow for determining and acting upon the hygroscopicity of a compound is depicted in the diagram below.

Impact of Moisture on Stability

The absorption of water by this compound can have several detrimental effects on its stability:

-

Hydrolysis: While this compound itself is not directly hydrolyzed, absorbed moisture can facilitate reactions with other components or impurities, or catalyze degradation pathways.

-

Formation of Hydrates: The compound may form hydrates, which are crystalline solids containing water molecules. This alters the molecular weight and can affect solubility and bioavailability in drug development.

-

Chemical Degradation: Amines are susceptible to oxidative degradation, and the presence of water can accelerate these processes.[6] This can lead to the formation of impurities, reducing the overall purity and potentially altering the pharmacological profile of any synthesized derivatives.

Conclusion

The hygroscopic nature of this compound is a critical parameter that must be managed to ensure its quality and reliability in scientific applications. By adhering to the stringent storage and handling conditions outlined in this guide, and by employing quantitative methods such as Dynamic Vapor Sorption to characterize its moisture sensitivity, researchers can mitigate the risks associated with its hygroscopicity. A proactive approach to managing this property will ultimately contribute to the integrity and success of research and development endeavors that utilize this important chemical entity.

References

The Emergence of 4-Aminopiperidine: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopiperidine scaffold has solidified its position as a "privileged" motif in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules. Its unique structural and physicochemical properties, including a basic nitrogen atom and a conformationally flexible six-membered ring, allow for precise three-dimensional orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. This technical guide provides a comprehensive overview of the discovery and development of this compound-based compounds across several key therapeutic areas. It details the quantitative biological data, experimental methodologies, and underlying signaling pathways that underscore the significance of this remarkable scaffold.

Antifungal Agents: Targeting Ergosterol (B1671047) Biosynthesis

The this compound core has been successfully exploited to develop novel antifungal agents that interfere with the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis. These compounds have demonstrated potent activity against a broad spectrum of clinically relevant fungal pathogens.

Quantitative Antifungal Activity

The minimum inhibitory concentrations (MICs) of representative this compound derivatives against various fungal species are summarized below.

| Compound ID | Fungal Species | MIC (µg/mL) | Reference |

| 2b | Candida albicans | 1-4 | [1] |

| Aspergillus fumigatus | 1-8 | [1] | |

| Yarrowia lipolytica | 1-2 | [1] | |

| 3b | Candida albicans | 1-4 | [1] |

| Aspergillus fumigatus | 1-8 | [1] | |

| Yarrowia lipolytica | 1-2 | [1] | |

| Amorolfine | Candida albicans | 1-4 | [1] |

| (Reference) | Aspergillus fumigatus | 4-16 | [1] |

| Yarrowia lipolytica | 1-2 | [1] | |

| Voriconazole | Candida albicans | ≤0.03-0.5 | [1] |

| (Reference) | Aspergillus fumigatus | 0.25-1 | [1] |

| Yarrowia lipolytica | 0.25 | [1] |

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure): A general method for the synthesis of this compound-based antifungal agents involves the reductive amination of N-substituted 4-piperidones with primary amines.

-

To a solution of the N-substituted 4-piperidone (B1582916) (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or dichloroethane), the desired primary amine (1.1 eq) is added.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

A reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 eq), is added portion-wise.

-

The reaction is stirred at room temperature for 12-24 hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Antifungal Susceptibility Testing (Broth Microdilution Method): The antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

A stock solution of the test compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Serial two-fold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Fungal isolates are cultured on an appropriate agar (B569324) medium. A standardized inoculum suspension is prepared and adjusted to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

-

Each well is inoculated with the fungal suspension.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[2][3][4][5][6]

Signaling Pathway

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

N-type Calcium Channel Blockers: A Novel Approach to Pain Management

Derivatives of this compound have been identified as potent and selective blockers of N-type (Cav2.2) voltage-gated calcium channels. These channels play a crucial role in nociceptive signaling, making them an attractive target for the development of novel analgesics.

Quantitative N-type Calcium Channel Blocking Activity

The inhibitory potency of this compound derivatives on N-type calcium channels is typically evaluated using electrophysiological techniques.

| Compound ID | Assay | IC₅₀ (µM) | Reference |

| C101 | N-type Ca²⁺ channels expressed in Xenopus oocytes | 2.2 | [7] |

| Compound 3 | N-type Ca²⁺ channels in PC12 cells | Not specified | [8] |

| Compound 18 | N-type Ca²⁺ channels in PC12 cells | Not specified | [8] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology: The activity of this compound derivatives on N-type calcium channels can be assessed using the whole-cell patch-clamp technique on cells expressing the channel.

-

Cells stably or transiently expressing the Cav2.2 channel are cultured on glass coverslips.

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV).

-

N-type calcium currents are elicited by depolarizing voltage steps.

-

The test compound is applied to the cell via a perfusion system at various concentrations.

-

The inhibition of the calcium current is measured, and the IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-aminopiperidine, a pivotal building block in medicinal chemistry and pharmaceutical development. Understanding the acidity (pKa) and solubility profile of this molecule is fundamental for its application in synthesis, formulation, and biological systems. This document outlines its key parameters, details the experimental methodologies for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical and biological environments.

Table 1: pKa Value of this compound

| Parameter | Value | Method |

| pKa | 10.37 ± 0.20 | Predicted |

Note: This value is a predicted parameter and should be confirmed by experimental determination for critical applications.[1][2]

Table 2: Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility can be inferred from its chemical structure—a polar heterocyclic amine—and the known solubility of similar compounds like piperidine.[3] The expected solubility is summarized below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High / Miscible | The amine groups can form strong hydrogen bonds with protic solvents.[3][4] |

| Polar Aprotic | Chloroform, Dichloromethane | Soluble | The polar nature of the molecule allows for dipole-dipole interactions. The N-Boc protected analog is known to be soluble in chloroform.[5] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Piperidine, the parent heterocycle, is soluble in ethers.[3] |

| Non-polar | Hexane, Toluene | Limited / Low | The significant polarity of this compound limits its interaction with non-polar solvents.[3] |

Workflow for Physicochemical Characterization

The determination of pKa and solubility is a foundational step in the characterization of any chemical entity intended for drug development. The logical flow for these experimental determinations is outlined below.

Diagram 1: General Workflow for Physicochemical Characterization

Experimental Protocols

Detailed and robust experimental design is crucial for obtaining accurate and reproducible data. The following sections describe standard methodologies for pKa and solubility determination.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination, involving the gradual addition of a titrant to a sample solution while monitoring the pH.[6][7]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Stir plate and magnetic stir bar

-

Burette (Class A)

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Data Acquisition: Begin stirring the solution at a constant, gentle rate. Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[6]

-

Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

The pKa is the pH value at the half-equivalence point (i.e., the pH at which half of the volume of titrant required to reach the equivalence point has been added).[6][7] This corresponds to the point where the concentrations of the protonated amine (R-NH₃⁺) and the free amine (R-NH₂) are equal.

-

Determination of Solubility by Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Objective: To determine the solubility of this compound in a selected organic solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, chloroform, hexane)

-

Small glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-